Regioisomeric naphthyridine cores invert kinase selectivity: 1,5- vs 1,6-naphthyridine c-Met inhibition data
When designing c-Met kinase inhibitors, the choice of naphthyridine regioisomer dictates binding potency. A direct head-to-head study of 1,5-naphthyridine and 1,6-naphthyridine scaffolds, both bearing identical substituent patterns, demonstrated that the 1,6-series was 'a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine,' with the best enzymatic activities observed exclusively in the 1,6-series [1]. This regioisomer-dependent activity means that procurement must specify the 1,5-naphthyridine core specifically when pursuing targets where the 1,5-diazine geometry is required, such as TGF-βRI (ALK5), where 1,5-naphthyridine derivatives have achieved IC₅₀ values as low as 4–6 nM [2].
| Evidence Dimension | c-Met kinase inhibitory potential (scaffold comparison) |
|---|---|
| Target Compound Data | 1,5-Naphthyridine scaffold: significantly weaker c-Met enzymatic activity; not among the best-scoring compounds in the series. |
| Comparator Or Baseline | 1,6-Naphthyridine scaffold (identical substituents): best enzymatic and cytotoxic activities in the study (compounds 26b and 26c). |
| Quantified Difference | 1,6-naphthyridine series was qualitatively superior; 1,5-naphthyridine series failed to achieve comparable enzyme inhibition. Quantitative fold-difference not reported. |
| Conditions | In vitro c-Met kinase enzymatic assay and cytotoxicity assay against Hela and A549 cell lines (Bioorg. Med. Chem. Lett. 2015). |
Why This Matters
Procurement decisions for naphthyridine intermediates must specify the regioisomer (1,5 vs 1,6 vs 1,8) because target selectivity is regioisomer-dependent; using the wrong regioisomer can invert structure-activity relationships.
- [1] Wu, J.-F. et al. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg. Med. Chem. Lett. 2015, 25, 2812-2816. DOI: 10.1016/j.bmcl.2015.05.082. View Source
- [2] Gellibert, F. et al. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-beta Type I Receptor Inhibitors. J. Med. Chem. 2004, 47, 4494-4506. DOI: 10.1021/jm0400247. View Source
